CGP 12177 hydrochloride

beta-adrenoceptor binding affinity selectivity

Researchers studying β-adrenoceptor pharmacology often struggle with lipophilic radioligands that penetrate cells, causing high nonspecific binding. CGP 12177 hydrochloride solves this with its hydrophilic benzimidazolone structure, restricting binding to cell-surface receptors only. • Dual pharmacology: β1/β2 antagonist (Ki 0.9/4 nM) & β3 partial agonist (Ki 88 nM) • >90% specific binding in intact-cell assays vs. lipophilic probes • Non-conventional partial agonist at β1-AR low-affinity site (intrinsic activity 0.7) • Available as unlabeled or [³H]/[¹¹C] radioligand for autoradiography/PET

Molecular Formula C14H22ClN3O3
Molecular Weight 315.79 g/mol
CAS No. 64208-32-8
Cat. No. B1662269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP 12177 hydrochloride
CAS64208-32-8
Synonyms4-[3-[(1,1-Dimethylethyl)amino]2-hydroxypropoxy]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride
Molecular FormulaC14H22ClN3O3
Molecular Weight315.79 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC2=C1NC(=O)N2)O.Cl
InChIInChI=1S/C14H21N3O3.ClH/c1-14(2,3)15-7-9(18)8-20-11-6-4-5-10-12(11)17-13(19)16-10;/h4-6,9,15,18H,7-8H2,1-3H3,(H2,16,17,19);1H
InChIKeyYQVFCYCTITZLSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>47.4 [ug/mL] (The mean of the results at pH 7.4)

CGP 12177 Hydrochloride Procurement & Identity


4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride (CAS 64208-32-8), commonly known as CGP 12177 hydrochloride, is a synthetic β-adrenoceptor (β-AR) ligand that exhibits a dual functional profile: it acts as a high-affinity antagonist at β₁- and β₂-adrenoceptors while functioning as a partial agonist at β₃-adrenoceptors . This compound is distinguished by a benzimidazolone core coupled to a tert-butylamino-2-hydroxypropoxy side chain, conferring marked hydrophilicity [1]. Its primary application lies in cardiovascular and metabolic research, where it serves as both a pharmacological probe and a radioligand for receptor binding and imaging studies [2].

1
Pharmacological Profile Dual β₁/β₂ antagonist and β₃ partial agonist research tool
2
Workflow Compatibility Hydrophilic radioligand for intact cell binding and PET imaging studies
3
Key Research Context β₁-adrenoceptor low-affinity state and biased signaling investigation

Why Generic Beta-Blocker Substitution Fails for CGP 12177


Generic substitution with conventional beta-blockers (e.g., propranolol, atenolol) is not scientifically valid for CGP 12177 hydrochloride due to its unique combination of β₁/β₂ antagonism with β₃ partial agonism, a profile not shared by most clinically used β-blockers . Furthermore, CGP 12177 binds to two distinct sites on the β₁-adrenoceptor—a high-affinity (H) site where it antagonizes catecholamines and a low-affinity (L) site where it acts as a non-conventional partial agonist—a bimodal interaction not observed with prototypical antagonists like propranolol [1]. This dual-site binding, coupled with its hydrophilic nature that restricts membrane permeability, renders CGP 12177 functionally and mechanistically distinct, making direct replacement by other β-AR ligands inappropriate for research applications requiring precise receptor pharmacology [2].

CGP 12177 (Target)
High-affinity β₁/β₂ antagonist with β₃ partial agonism. Bimodal H-site/L-site binding.
Propranolol / Atenolol (Substitute)
Pure antagonists lacking β₃ partial agonism and L-site functional activity.
Direct replacement is inappropriate: functional selectivity profile and dual-site binding mechanism may not transfer to generic β-blockers. Review receptor pharmacology context before substitution.

Quantitative Evidence: CGP 12177 vs. Closest Analogs


Receptor Subtype Selectivity vs. Propranolol

CGP 12177 hydrochloride demonstrates a distinct receptor subtype affinity profile compared to the non-selective β-blocker propranolol. CGP 12177 exhibits high affinity for β₁- and β₂-adrenoceptors (Ki = 0.9 nM and 4 nM, respectively) and lower affinity for β₃-adrenoceptors (Ki = 88 nM), where it acts as a partial agonist . In direct competition binding assays using [³H]CGP 12177 on human β₁-adrenoceptors expressed in CHO cells, CGP 12177 displayed a pKi of 8.76 ± 0.09, while propranolol showed a pKi of 7.92 ± 0.09 [1]. This represents a 6.9-fold higher affinity (0.84 log unit difference) for CGP 12177 at the β₁-adrenoceptor under identical assay conditions.

Receptor Subtype Selectivity vs. Propranolol
Head-to-head
pKi = 8.76 ± 0.09 (CGP 12177) vs. 7.92 ± 0.09 (Propranolol)
Supports β₁-adrenoceptor binding affinity context
Recombinant human β₁-AR in CHO cells; competition binding assay
beta-adrenoceptor binding affinity selectivity propranolol

Functional Selectivity: H-Site vs. L-Site Activation

CGP 12177 exhibits a unique functional selectivity profile characterized by differential antagonism of catecholamine-mediated responses (H-site) versus its own non-conventional partial agonist activity (L-site). A systematic study comparing 12 β-blockers demonstrated that the potency ratio for antagonizing (-)-isoprenaline versus (-)-CGP 12177 varies dramatically between compounds [1]. For CGP 12177 itself, the pKB for antagonizing isoprenaline is 9.9, while the -logEC₅₀ for its own agonist effect is 7.6 (a 200-fold difference) [1]. In contrast, atenolol exhibited a potency ratio of 1,000, indicating it is 5-fold more selective for the H-site over the L-site compared to CGP 12177 [1]. This quantifies the degree to which CGP 12177's intrinsic activity at the L-site distinguishes it from pure antagonists.

Functional Selectivity: H-Site vs. L-Site
Head-to-head
Potency ratio: 200 (CGP 12177) vs. 1,000 (Atenolol)
Quantifies L-site partial agonist character context
cAMP accumulation in CHO cells expressing human β₁-AR
functional selectivity beta-1 adrenoceptor partial agonism atenolol

Partial Agonist Activity vs. Pindolol

CGP 12177 functions as a non-conventional partial agonist at the β₁-adrenoceptor low-affinity (L) site, a property shared by only a subset of β-blockers. In ferret ventricular myocardium, (-)-CGP 12177 demonstrated an intrinsic activity of 0.7 relative to the full agonist (-)-isoprenaline, measured as positive inotropic effect [1]. Under identical conditions, (-)-pindolol exhibited an intrinsic activity of only 0.2, while (-)-alprenolol showed 0.1 [1]. This 3.5-fold higher intrinsic activity for CGP 12177 compared to pindolol establishes CGP 12177 as a more efficacious agonist for probing the functional consequences of β₁-AR L-site activation.

Partial Agonist Activity vs. Pindolol
Head-to-head
Intrinsic activity: 0.7 (CGP 12177) vs. 0.2 (Pindolol)
Reported higher intrinsic activity context for L-site studies
Positive inotropic response in ferret ventricular myocardium
partial agonist intrinsic activity beta-1 adrenoceptor pindolol

Hydrophilicity Advantage in Binding Assays

CGP 12177 is a markedly hydrophilic β-adrenoceptor ligand, a physicochemical property that directly impacts its utility in receptor binding assays. In contrast to the hydrophobic radioligand [³H]dihydroalprenolol ([³H]DHA), which exhibits high non-specific binding due to membrane partitioning, [³H]CGP 12177 demonstrates negligible non-specific binding to intact cells [1]. Studies using intact rat glioma C6 cells report a KD of ~0.1 nM for (-)-[³H]CGP 12177 binding, with specific binding constituting >90% of total binding [2]. This high specific-to-nonspecific binding ratio enables accurate quantification of cell-surface β-adrenoceptor density without interference from intracellular or membrane-sequestered receptors .

Hydrophilicity Advantage in Binding Assays
Cross-study comparable
>90% specific binding; negligible non-specific binding
Supports cell-surface receptor assay context
Intact rat glioma C6 cells at 37°C
hydrophilic radioligand intact cell binding dihydroalprenolol

Key Research Applications of CGP 12177


Autoradiography & PET Imaging of β-Adrenoceptors

CGP 12177, in its tritiated ([³H]) or carbon-11 ([¹¹C]) labeled forms, is the radioligand of choice for ex vivo autoradiography and in vivo positron emission tomography (PET) studies of β-adrenoceptor density and occupancy in cardiovascular and pulmonary tissues. Its hydrophilic nature restricts binding to cell-surface receptors only, eliminating confounding signal from intracellular or membrane-sequestered receptor pools [1]. In vivo biodistribution studies in rats confirm that [³H]CGP 12177 uptake in heart and lung is specifically inhibited by β-adrenoceptor antagonists (e.g., propranolol, atenolol) but not by α-adrenoceptor antagonists, validating its specificity for β-AR imaging [2]. This application leverages the quantitative binding affinity data and hydrophilicity evidence presented in Section 3.

β1-Adrenoceptor Low-Affinity State Pharmacology

CGP 12177 is the prototypical non-conventional partial agonist for studying the low-affinity (L) state of the β₁-adrenoceptor, a pharmacologically distinct conformation implicated in cardiostimulant responses to certain β-blockers [1]. As demonstrated in Section 3, CGP 12177 exhibits an intrinsic activity of 0.7 at the β₁-AR L-site, making it 3.5-fold more efficacious than pindolol for eliciting measurable functional responses (e.g., positive inotropy, cAMP elevation) [2]. Researchers investigating β₁-AR biased signaling, receptor oligomerization, or the therapeutic potential of L-site activation should select CGP 12177 over pindolol or alprenolol to maximize assay window and signal detection sensitivity.

Cell-Surface β-Adrenoceptor Binding Assays

For laboratories conducting radioligand binding assays on intact cells to quantify cell-surface β-adrenoceptor expression and regulation, [³H]CGP 12177 is the superior choice over lipophilic radioligands such as [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol [1]. Its hydrophilic character minimizes nonspecific membrane partitioning, resulting in >90% specific binding and a signal-to-noise ratio that enables detection of subtle changes in receptor density [2]. This application is particularly relevant for studies of agonist-induced receptor internalization, desensitization, and trafficking, where accurate discrimination between surface and internalized receptor pools is essential. The procurement of [³H]CGP 12177 over alternative radioligands is justified by the reduced assay variability and enhanced data quality documented in Section 3.

β3-Adrenoceptor Thermogenesis & Lipolysis

CGP 12177 serves as a β₃-adrenoceptor partial agonist (Ki = 88 nM) with minimal confounding β₁/β₂ agonism, enabling selective interrogation of β₃-AR function in adipose tissue and metabolic regulation [1]. In sympathectomized rat brown adipose tissue, CGP 12177 restores normal thyroxine (T4) deiodination via β₃-AR activation, confirming its utility in studying β₃-AR-mediated thermogenic pathways [2]. This application exploits the unique receptor subtype selectivity profile of CGP 12177—high-affinity β₁/β₂ antagonism coupled with β₃ partial agonism—allowing researchers to isolate β₃-AR effects without concurrent β₁/β₂ activation. This scenario is directly supported by the Ki value differentials presented in Section 3.

Application
Selection Property
Validation Focus
Autoradiography & PET Imaging
Hydrophilic radioligand profile
Cell-surface receptor specificity review
β₁-AR Low-Affinity State Pharmacology
Non-conventional partial agonist activity
L-site mediated functional response context
Cell-Surface β-AR Binding Assays
Low non-specific binding characteristic
Signal-to-noise ratio and assay variability context
β₃-AR Thermogenesis & Lipolysis
β₃ partial agonism with minimal β₁/β₂ activation
Receptor subtype selectivity endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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